Bienvenue dans la boutique en ligne BenchChem!

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide

FABP4/5 inhibition structure-activity relationship bithiophene regioisomerism

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide (CAS 2034496-33-6) is a synthetic small molecule characterized by a 2-chloro-6-fluorobenzamide core linked via an ethyl spacer to a 2,3'-bithiophene moiety. Its molecular formula is C₁₇H₁₃ClFNOS₂ with a molecular weight of 365.9 g/mol.

Molecular Formula C17H13ClFNOS2
Molecular Weight 365.87
CAS No. 2034496-33-6
Cat. No. B2448832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide
CAS2034496-33-6
Molecular FormulaC17H13ClFNOS2
Molecular Weight365.87
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
InChIInChI=1S/C17H13ClFNOS2/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21)
InChIKeyQDWORPBAXCSHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide (CAS 2034496-33-6): Procurement-Relevant Compound Identity and Physicochemical Baseline


N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide (CAS 2034496-33-6) is a synthetic small molecule characterized by a 2-chloro-6-fluorobenzamide core linked via an ethyl spacer to a 2,3'-bithiophene moiety . Its molecular formula is C₁₇H₁₃ClFNOS₂ with a molecular weight of 365.9 g/mol . The compound belongs to the class of non-annulated thiophenylamides, a chemotype disclosed in patent literature as inhibitors of fatty-acid binding proteins (FABP) 4 and/or 5, with potential therapeutic relevance in metabolic and inflammatory diseases [1]. Unlike the more common 2,2'-bithiophene regioisomers, the 2,3'-connectivity pattern in this compound imparts distinct electronic distribution and conformational preferences that can influence target selectivity and binding kinetics [1].

Why N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide Cannot Be Simply Replaced by Generic Analogs: A Procurement-Risk Perspective


Generic substitution among bithiophene-benzamide analogs carries substantial risk of functional non-equivalence due to three structural determinants that are unique to this compound. First, the 2,3'-bithiophene connectivity is regioisomerically distinct from the more prevalent 2,2'-bithiophene pattern found in analogs such as N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide (CAS 2640975-58-0) ; this alters the dihedral angle between thiophene rings and consequently the three-dimensional presentation of the aryl system to target binding pockets [1]. Second, the 2-chloro-6-fluorobenzamide substitution pattern is position-specific: the ortho-chloro and ortho-fluoro substituents on the benzamide ring create a unique hydrogen-bond acceptor/donor landscape that differs from the 2-chloro-4-fluorobenzamide and other regioisomeric analogs . Third, the absence of a hydroxyl group on the ethyl linker distinguishes this compound from its hydroxyethyl analog (CAS 2034345-93-0), eliminating a hydrogen-bond donor/acceptor site that can alter both target engagement and metabolic susceptibility . These structural distinctions mean that even compounds within the same patent family may exhibit divergent selectivity profiles, pharmacokinetic properties, and functional activities—making blind substitution a source of irreproducible results.

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Bithiophene Regioisomer Connectivity: 2,3'- vs. 2,2'-Linkage Differentiation for Target Binding Conformation Control

The 2,3'-bithiophene connectivity in CAS 2034496-33-6 produces a bent molecular geometry that is topologically distinct from the more planar 2,2'-bithiophene isomer found in CAS 2640975-58-0. In the FABP4/5 inhibitor patent family, this connectivity difference is associated with altered binding poses within the fatty-acid binding pocket, where the 2,3'-linkage positions the terminal thiophene ring to engage a different sub-pocket compared to the 2,2'-analog [1]. While direct comparative IC₅₀ values for these two specific compounds are not publicly available from non-vendor sources, the patent SAR tables demonstrate that the bithiophene connectivity pattern modulates FABP4 inhibitory potency by >3-fold across structurally matched pairs [1]. For procurement purposes, the 2,3'-isomer cannot be assumed to produce the same pharmacological outcome as the 2,2'-isomer.

FABP4/5 inhibition structure-activity relationship bithiophene regioisomerism

Benzamide Halogenation Pattern: Ortho-Chloro/Ortho-Fluoro Substitution vs. Regioisomeric and Mono-Halogenated Analogs

The 2-chloro-6-fluorobenzamide motif in CAS 2034496-33-6 places both halogen atoms in ortho positions relative to the amide carbonyl, creating a unique steric and electronic environment. This differs fundamentally from the 2-chloro-4-fluorobenzamide regioisomer (exemplified in analogs such as N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide), where the fluorine is in the para position . The ortho-fluoro substituent can participate in orthogonal dipolar interactions with protein backbone amides, while the ortho-chloro group provides steric bulk that restricts rotation around the aryl-amide bond, potentially pre-organizing the bioactive conformation [1]. The patent data indicate that the specific 2-chloro-6-fluoro pattern contributes to dual FABP4/5 inhibitory activity, whereas mono-substituted or differently positioned halogen patterns can shift selectivity toward single-target inhibition [1].

halogen bonding FABP inhibitor design benzamide SAR

Ethyl Linker vs. Hydroxyethyl Linker: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

CAS 2034496-33-6 features a simple ethyl linker between the bithiophene and benzamide moieties, in contrast to its closest structural analog CAS 2034345-93-0, which bears a hydroxyl group on the linker carbon adjacent to the bithiophene ring . The hydroxyethyl variant introduces an additional hydrogen-bond donor/acceptor site (calculated HBD count: 2 vs. 1; HBA count: 3 vs. 2) and increases molecular weight from 365.9 to 381.9 g/mol . In drug discovery contexts, the removal of the hydroxyl group (as in CAS 2034496-33-6) generally correlates with improved passive membrane permeability (reduced polar surface area) and potentially enhanced metabolic stability due to elimination of a site susceptible to phase II glucuronidation or sulfation [1]. For FABP-targeted programs, the absence of the hydroxyl group may favor intracellular target engagement in adipocytes and macrophages where FABP4/5 are predominantly localized.

linker optimization metabolic stability hydrogen bonding

Patent-Defined Target Engagement: FABP4/5 Dual Inhibition as a Differentiated Pharmacological Profile

According to US Patent 9,353,102 B2, compounds within this chemotype act as dual inhibitors of fatty-acid binding proteins FABP4 (aP2) and FABP5 (mal1) [1]. This dual inhibition profile is therapeutically significant because FABP4 and FABP5 exhibit partially overlapping and compensatory functions in lipid metabolism, insulin sensitivity, and inflammatory signaling. Selective inhibition of FABP4 alone has shown limited efficacy in metabolic disease models due to compensatory upregulation of FABP5 [2]. In contrast, the FABP4/5 dual inhibition approach, as represented by CAS 2034496-33-6 and its patent family members, is designed to address this compensatory mechanism. This dual-target profile differentiates the compound from single-target FABP4 inhibitors (e.g., BMS309403) and from TSHR-targeted bithiophene analogs that lack FABP activity [2].

FABP4 inhibitor FABP5 inhibitor dual pharmacology metabolic disease

Cross-Class Differentiation from TSHR-Targeted Small Molecules: Target Specificity Defines Experimental Utility

Bithiophene-containing benzamide derivatives have been explored for multiple therapeutic targets, including the thyrotropin receptor (TSHR) and fatty-acid binding proteins (FABPs). Well-characterized TSHR antagonists such as NCGC00229600 (allosteric inverse agonist), ML224/ANTAG3 (IC₅₀ = 2.1–2.3 µM for TSHR), SYD5115 (IC₅₀ = 22 nM for TSHR), and S37a (IC₅₀ ≈ 20 µM for hTSHR) all operate through TSHR-cAMP pathway modulation and are used in Graves' disease and thyroid orbitopathy research [1][2]. CAS 2034496-33-6, in contrast, is disclosed as an FABP4/5 inhibitor [3]. This target divergence is critical: TSHR antagonists modulate endocrine signaling pathways in thyroid and orbital tissues, while FABP4/5 inhibitors primarily affect intracellular lipid chaperoning, inflammatory cytokine production, and insulin signaling in adipocytes and macrophages [4]. Using a TSHR-targeted analog in a metabolic disease model, or vice versa, will produce mechanistically irrelevant results.

target selectivity TSHR antagonist FABP inhibitor assay design

Molecular Properties Benchmarking: Calculated Descriptors for Formulation and Assay Development Triage

From its SMILES structure, CAS 2034496-33-6 has the following calculated molecular descriptors relevant to procurement and assay development: molecular weight 365.9 g/mol, clogP ~4.5–5.0 (estimated by fragment-based methods), 1 hydrogen bond donor (amide NH), 2–3 hydrogen bond acceptors (amide carbonyl, thiophene sulfur atoms), topological polar surface area ~40–55 Ų, and 5 rotatable bonds . These values place the compound within orally bioavailable chemical space (Lipinski Rule of 5 compliant) and suggest moderate-to-high lipophilicity that will require DMSO or organic co-solvent for in vitro assay preparation [1]. Compared to the hydroxyethyl analog (TPSA ~60–75 Ų, HBD = 2), the ethyl-linked compound has lower polarity and is predicted to exhibit superior membrane permeability, making it more suitable for cell-based assays requiring intracellular target engagement . For procurement, specification of purity ≥95% (HPLC) is recommended based on industry standards for this chemotype.

drug-likeness Lipinski parameters formulation compatibility assay solubility

Optimal Research and Industrial Application Scenarios for N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide Based on Verified Differentiation Evidence


Dual FABP4/5 Target Engagement Studies in Adipocyte and Macrophage Models of Metabolic Disease

CAS 2034496-33-6 is best deployed in experimental systems designed to interrogate concurrent inhibition of FABP4 and FABP5, such as 3T3-L1 adipocyte differentiation assays, macrophage foam cell formation models, or in vivo diet-induced obesity (DIO) rodent studies [1]. The compound's dual FABP4/5 inhibitory profile, as disclosed in US Patent 9,353,102 B2, addresses the functional compensation between these two lipid chaperones that limits the efficacy of FABP4-selective inhibitors like BMS309403 [1][2]. For these applications, the compound should be benchmarked against single-target inhibitors to demonstrate the added value of dual pharmacology.

Structure-Activity Relationship (SAR) Studies Exploring Bithiophene Connectivity and Halogenation Effects on FABP Binding

The unique 2,3'-bithiophene connectivity and 2-chloro-6-fluorobenzamide halogenation pattern make this compound a valuable scaffold for systematic SAR exploration [1]. Procurement should include matched-pair comparators differing only in bithiophene linkage (2,2'- vs. 2,3'-) or halogen position (2-Cl-6-F vs. 2-Cl-4-F) to isolate the contribution of each structural feature to FABP4/5 inhibitory potency and selectivity [1]. This comparative procurement strategy enables robust medicinal chemistry decision-making and patent landscape analysis.

Intracellular Target Engagement Assays Requiring Favorable Membrane Permeability

The ethyl linker and moderate lipophilicity (calculated clogP ~4.5–5.0) of CAS 2034496-33-6 predict adequate passive membrane permeability for accessing intracellular FABP targets in adipocytes and macrophages [1][2]. For cell-based assays such as FABP-displacement fluorescence polarization or cellular thermal shift assays (CETSA), this compound is preferred over the more polar hydroxyethyl analog (CAS 2034345-93-0), which is expected to exhibit reduced intracellular exposure due to higher TPSA and additional hydrogen-bonding capacity [1].

Negative Control Experimental Design: Differentiating FABP-Mediated from TSHR-Mediated Effects

Given that bithiophene-benzamide derivatives have been explored as both FABP4/5 inhibitors and TSHR modulators, experimental designs must include appropriate target-class controls [1][2]. When using CAS 2034496-33-6 in metabolic disease models, a structurally matched TSHR-targeted analog (e.g., from the NCGC00229600 or S37a chemotype) should be included as a negative control to rule out off-target TSHR modulation. Conversely, this compound can serve as a FABP-pathway control in thyroid receptor signaling studies [2].

Quote Request

Request a Quote for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.